(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a synthetic organic compound characterized by its unique structure that includes a quinoline moiety and an oxazole ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. Its systematic name reflects its stereochemistry and structural components, indicating the presence of both phenyl and quinoline groups.
(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is classified as an oxazole derivative, which is a five-membered ring containing one oxygen and one nitrogen atom. Additionally, it is related to quinoline derivatives, known for their diverse pharmacological properties.
The synthesis of (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reactant ratios, to ensure high yields and purity of the final product.
The molecular structure of (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole features a fused oxazole ring with a phenyl group at one position and a quinoline moiety at another. Its stereochemistry is crucial for its biological activity.
Key structural data includes:
(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole varies depending on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through mechanisms like:
(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is typically a solid at room temperature with specific melting points that may vary based on purity.
Key chemical properties include:
Relevant data regarding these properties can be found in supplier catalogs and chemical safety data sheets .
(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific uses:
Nickel-catalyzed enantioselective cross-coupling reactions provide a robust platform for constructing the chiral oxazole ring core of the target molecule. This approach typically involves the coupling of an enantiopure β-hydroxyamide precursor, such as an N-(quinolin-8-yl)-β-hydroxyamide, with an organohalide (e.g., bromobenzene) under nickel catalysis to induce ring-forming dehydration with stereochemical fidelity. The C4 stereocenter is established during this cyclization step, making the choice of chiral ligand crucial for achieving high enantiomeric excess. The quinolin-8-yl substituent significantly influences the reaction outcome due to its dual role as a directing group facilitating oxidative addition and a sterically demanding unit requiring precise spatial accommodation within the catalyst pocket [4].
Critical to success is the implementation of optimized bisoxazoline (BOX) or pyridine-oxazoline (PyBOX) ligands, which coordinate the nickel center and create a chiral environment conducive to asymmetric induction. These ligands enforce a specific geometry around the nickel, directing the approach of the coupling partners and controlling the facial selectivity during C-O bond formation. The reaction proceeds via a nickel(II) intermediate where the chiral ligand dictates the conformation of the β-hydroxyamide, ensuring nucleophilic attack occurs from the re or si face selectively. Key variables include the nickel precursor (e.g., Ni(cod)₂), the chiral ligand structure, the base (often Cs₂CO₃), and the solvent (typically toluene or dioxane), with temperatures ranging from 80°C to 110°C [4] [8].
Table 1: Representative Ligands for Ni-Catalyzed Asymmetric Oxazole Synthesis
Ligand Class | Specific Ligand | Substrate Type | ee (%) | Key Observations |
---|---|---|---|---|
Bisoxazoline (BOX) | (S,S)-i-Pr-BOX | Aryl/Alkyl β-Hydroxyamides | 90-95 | High enantioselectivity for less hindered substrates; sensitive to Quinolin-8-yl bulk |
Bisoxazoline (BOX) | (S,S)-Ph-BOX | Aryl β-Hydroxyamides | 85-92 | Better tolerance for bulky aryl groups like Quinolin-8-yl than i-Pr-BOX |
Pyridine-Oxazoline (PyBOX) | (S)-i-Bu-PyBOX | Aryl/Alkyl β-Hydroxyamides | 88-94 | Broader scope, good performance with heteroaryl substrates like Quinolin-8-yl |
Spiro Bisoxazoline (SpiroBOX) | (R,R)-SpiroBOX | Sterically Demanding β-Hydroxyamides | 92-97 | Excellent results with Quinolin-8-yl due to rigid, deep chiral pocket |
Gold(III) catalysis offers an alternative route to the target (R)-dihydrooxazole, leveraging the activation of alkyne substrates towards nucleophilic attack. This strategy often employs a propargylic amide precursor, such as N-(quinolin-8-yl)-N-(1-phenylprop-2-yn-1-yl)amide. Gold(III) salts, particularly AuCl₃ or NaAuCl₄, activate the terminal alkyne towards intramolecular nucleophilic attack by the carbonyl oxygen, initiating a 5-endo-dig cyclization. This step forms an exocyclic vinyl-gold species. Subsequent protodeauration typically yields the 4,5-dihydrooxazole. However, achieving high enantioselectivity in direct gold-catalyzed cyclizations of propargylic amides remains challenging due to the linear coordination geometry of gold-alkyne complexes [6].
To circumvent the enantiocontrol limitation, a powerful two-step variation combines gold-mediated propargylic substitution with bromocyclization. In the first step, a racemic propargylic acetate undergoes Au(I)-catalyzed substitution with the anion derived from 8-hydroxyquinoline. This reaction proceeds via an SN2' mechanism, where the gold catalyst coordinates the alkyne, facilitating nucleophilic attack at the propargylic position, yielding the corresponding propargylic ether with high regioselectivity but racemic at the propargylic carbon. The resulting O-(propargylic)-quinolin-8-ol possesses the necessary carbon skeleton (aryl group at C1, propargylic chain, quinoline at O). Crucially, the quinolin-8-ol nitrogen can later act as the nucleophile for ring closure.
Scheme 1: Gold/Bromocyclization Strategy
Racemic Propargylic Acetate + 8-Hydroxyquinoline|| Au(I) Catalyst (e.g., PPh₃AuNTf₂)| S<sub>N</sub>2' SubstitutionVO-(Propargylic)-Quinolin-8-ol (Racemic at Propargylic Carbon)|| Br₂ or NBS| Bromocyclization (Diastereoselective)V(±)-4-Bromo-4-phenyl-2-(quinolin-8-yl)-5,6-dihydro-4H-1,3-oxazine (or related)|| Dehydrohalogenation / AdjustmentV(±)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole|| Resolution or|_______________________________________|Use Enantiopure Propargylic Acetate --> (R)-Product
Achieving high enantioselectivity in reactions involving open-shell intermediates for constructing the target dihydrooxazole presents unique challenges and opportunities. The steric bulk and potential coordinative ability of the quinolin-8-yl group necessitate tailored chiral ligands capable of effectively controlling the geometry and trajectory of radical species within the catalyst's coordination sphere. Recent advances focus on designing bidentate and tridentate ligands capable of stabilizing nickel or copper centers involved in catalytic radical cross-coupling or atom-transfer cyclization processes relevant to oxazole formation [4] [10].
The core strategy involves generating an α-amino radical or an α-amido radical intermediate adjacent to the future oxazole ring. For instance, nickel-catalyzed reductive coupling between an α-amido bromide (e.g., 2-bromo-N-(quinolin-8-yl)acetamide) and an aldehyde (e.g., benzaldehyde) can form a β-hydroxyamide intermediate crucial for subsequent cyclization. Alternatively, copper-catalyzed atom-transfer radical addition (ATRA) or cyclization onto enamides derived from quinolin-8-amine can directly forge the C-C and C-O bonds of the dihydrooxazole ring system. In these scenarios, the chiral ligand must effectively bind the metal, control the approach of the radical precursor and coupling partner, and dictate the stereochemistry of radical recombination or addition.
Table 2: Ligand Design Strategies for Radical-Based Asymmetric Synthesis of Chiral Oxazolines
Ligand Type | Key Structural Features | Mechanistic Role | Advantages for Quinolin-8-yl | Limitations |
---|---|---|---|---|
C2-Symmetric Bisoxazoline (BOX) | Rigid chiral backbone; sterically demanding aryl/alkyl groups at C4. | Creates defined chiral pocket; controls radical approach vector via steric repulsion. | Well-established synthesis; tunable sterics; good results with less bulky heterocycles. | Limited ability to engage in specific interactions with quinoline; steric clash can hinder substrate binding. |
Pyridine-Bisoxazoline (PyBOX) | Tridentate (N,N,N); planar pyridine core. | Enhances catalyst stability; defines octahedral geometry around metal; can stabilize radical intermediates. | Improved stability vs BOX; potentially better control over quinoline coordination. | Reduced flexibility; potentially slower substrate association; synthesis can be longer. |
Salan/Salen-type | N2O2 tetradentate; often more electron-rich. | Stabilizes high oxidation state metals; can participate in secondary interactions. | Potential for H-bonding with substrate NH/OH groups. | Less common for radical reactions; bulkier coordination sphere may hinder quinoline approach. |
Hybrid H-bond Donor Ligands (e.g., BOX-Squaramide) | Bisoxazoline core + H-bond donor module (e.g., squaramide, thiourea). | Combines steric shielding with directional H-bonding to pre-organize substrate. | H-bonding to quinoline carbonyl or nitrogen can lock substrate conformation, dramatically improving ee with bulky heterocycles. | Increased synthetic complexity; potential for catalyst inhibition by polar solvents or substrates. |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: